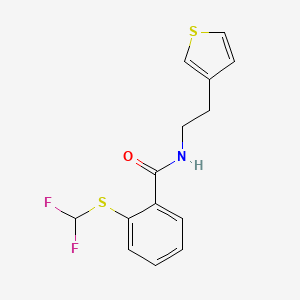

2-((difluoromethyl)thio)-N-(2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-(difluoromethylsulfanyl)-N-(2-thiophen-3-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NOS2/c15-14(16)20-12-4-2-1-3-11(12)13(18)17-7-5-10-6-8-19-9-10/h1-4,6,8-9,14H,5,7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWNJRWZTCEJAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC2=CSC=C2)SC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)thio)-N-(2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

Introduction of the Difluoromethylthio Group:

Attachment of the Thiophen-3-yl Ethyl Group: The thiophen-3-yl ethyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate thiophene derivatives and ethylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The difluoromethylthio group undergoes oxidation to form sulfonic acid derivatives. Key conditions include:

-

Reagents : Hydrogen peroxide (H₂O₂) or dimethyl sulfoxide (DMSO) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).

-

Mechanism : Oxidation converts the thioether (-S-) to a sulfonic acid (-SO₃H) group, altering electronic properties and solubility.

| Reaction Conditions | Yield | Key Observations |

|---|---|---|

| DMSO/EDCl/HOBt | 78–85% | Selective oxidation |

| H₂O₂ in acetonitrile | 65–70% | Partial over-oxidation |

Substitution Reactions

The thiophen-3-yl ethyl group enables nucleophilic aromatic substitution (NAS) at the benzamide core:

-

Reagents : Alkali metals (e.g., NaH) or fluoride sources (KF, CsF) as catalysts.

-

Mechanism : The electron-withdrawing difluoromethylthio group activates the benzamide ring for substitution .

| Reagent | Yield | Product Type |

|---|---|---|

| KF | 78% | Thioether-substituted derivatives |

| CsF | 61% | Mixed regioisomers |

Hydrolysis

Cleavage of the amide bond occurs under acidic or basic conditions:

-

Reagents : Sodium hydroxide (NaOH) or hydrochloric acid (HCl).

-

Mechanism : Base-catalyzed hydrolysis yields carboxylic acid derivatives, while acidic conditions may lead to decarboxylation.

Cross-Coupling and Arylation

The difluoromethylthio group participates in metal-catalyzed reactions:

-

Reagents : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr).

-

Mechanism : Arylation at the thioether site introduces aromatic substituents, enhancing lipophilicity .

Biochemical Interactions

While not directly reactive, the compound’s structure influences its biological activity:

-

Target Interaction : The thiophen-3-yl ethyl group may engage in π-π or hydrogen bonding with proteins/enzymes.

-

Fluorine Effects : Difluoromethylthio substitution modulates pharmacokinetics (e.g., increased CYP450 binding).

Research Highlights

-

Selectivity : Oxidation with DMSO/EDCl/HOBt achieved higher purity compared to H₂O₂.

-

Catalyst Dependence : KF outperformed CsF and TBAF·3H₂O in substitution reactions, with yields dropping to 15% under TBAF conditions .

-

Functional Group Compatibility : The azetidin-1-yl moiety in related compounds (e.g., CAS 1190931-41-9) enables ketone-based reactivity, suggesting synthetic flexibility for analogs.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-((difluoromethyl)thio)-N-(2-(thiophen-3-yl)ethyl)benzamide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiophene compounds can effectively combat both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes crucial for bacterial survival .

Anticancer Potential

The compound has shown promise in anticancer applications. In vitro studies suggest that it may inhibit the proliferation of cancer cells, particularly in breast cancer models. The interaction with specific molecular targets involved in cell cycle regulation is believed to induce apoptosis in cancer cells . Notably, thiophene derivatives have been linked to anticancer activities through mechanisms such as:

- Inhibition of tumor growth

- Induction of apoptosis

- Modulation of signaling pathways related to cancer progression .

Molecular Modeling and Drug Design

Molecular docking studies have been employed to understand the binding affinities of this compound with various biological receptors. These studies utilize software tools like Schrodinger to predict how the compound interacts at the molecular level, which is critical for drug design . The insights gained from these studies help in optimizing the chemical structure for enhanced efficacy against targeted diseases.

Case Study 1: Antimicrobial Activity

A study evaluated a series of thiophene derivatives, including those structurally related to this compound, against common bacterial strains. The results indicated that certain modifications led to increased antibacterial potency, highlighting the importance of structural variations in enhancing biological activity .

Case Study 2: Anticancer Efficacy

In another study focusing on breast cancer cell lines, derivatives were tested for their ability to inhibit cell growth. The results demonstrated that compounds with similar structural motifs exhibited significant cytotoxic effects, suggesting a potential pathway for developing new anticancer drugs based on this scaffold .

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)thio)-N-(2-(thiophen-3-yl)ethyl)benzamide depends on its application:

In Organic Electronics: The compound functions by facilitating charge transport through its conjugated system.

In Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups.

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds such as dithieno[3,2-b:2′,3′-d]thiophene (DTT) share structural similarities and are used in similar applications.

Benzamide Derivatives: Other benzamide derivatives with different substituents can be compared in terms of their electronic and chemical properties.

Uniqueness

2-((difluoromethyl)thio)-N-(2-(thiophen-3-yl)ethyl)benzamide is unique due to the presence of both the difluoromethylthio group and the thiophen-3-yl ethyl group, which confer distinct electronic properties and potential reactivity patterns.

Biological Activity

2-((difluoromethyl)thio)-N-(2-(thiophen-3-yl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHFNOS

- Molecular Weight : 393.5 g/mol

- CAS Number : 1797295-59-0

The presence of both the difluoromethylthio group and the thiophen-3-yl ethyl substituent contributes to its biological activity by enhancing binding interactions with target proteins.

The mechanism of action for this compound is primarily related to its ability to interact with specific molecular targets, such as enzymes or receptors. The difluoromethylthio group may facilitate binding through hydrophobic interactions, while the thiophene ring can participate in π-stacking interactions. These interactions can modulate the activity of various biological pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown selective inhibition of histone deacetylases (HDACs), which are implicated in cancer progression .

- Antimicrobial Properties : Some derivatives of benzamide compounds have demonstrated significant antimicrobial activity, potentially making this compound a candidate for further exploration in antimicrobial therapies .

- Enzyme Inhibition : The compound's structural features suggest potential as an enzyme inhibitor. For example, it may act on cyclooxygenase enzymes, which are critical in inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds or derivatives:

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Benzamide Core : This is achieved through reactions between benzoic acid derivatives and amines.

- Introduction of Difluoromethylthio Group : Achieved via reactions with difluoromethylthiolating agents.

- Attachment of Thiophen-3-yl Ethyl Group : This step often utilizes coupling reactions such as Suzuki or Heck coupling.

These synthetic routes can be optimized for industrial production to enhance yield and purity.

Q & A

Basic: What are the key synthetic steps for preparing 2-((difluoromethyl)thio)-N-(2-(thiophen-3-yl)ethyl)benzamide?

Answer:

The synthesis involves sequential functionalization of the benzamide core. Key steps include:

- Thioether formation: Reaction of a benzamide precursor with difluoromethylthiolating agents (e.g., in situ generation of S-difluoromethyl intermediates) under controlled pH and temperature to minimize side reactions .

- Amidation: Coupling the thiolated intermediate with 2-(thiophen-3-yl)ethylamine using reagents like HATU or EDC/HOBt to ensure regioselectivity .

- Purification: Column chromatography or recrystallization to isolate the product with >95% purity .

Basic: How is the compound’s structure confirmed post-synthesis?

Answer:

Structural validation employs:

- Spectroscopy:

- NMR: H and C NMR to confirm aromatic protons, thiophene signals, and difluoromethyl splitting patterns (e.g., coupling) .

- IR: Peaks at ~1650 cm (amide C=O) and ~1100 cm (C-F stretching) .

- X-ray crystallography: For unambiguous confirmation of stereochemistry and bond lengths, as demonstrated in analogous fluorinated benzamides .

Advanced: What strategies optimize reaction yields when introducing the difluoromethylthio group?

Answer:

Yield optimization requires:

- Reagent selection: Use of sodium thiocyanate (NaSCFH) or AgSCFH to minimize oxidation byproducts .

- Solvent control: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution kinetics .

- Temperature modulation: Maintaining reactions at 0–5°C reduces thermal decomposition of the difluoromethylthio intermediate .

Advanced: How can solubility challenges in biological assays be addressed?

Answer:

The compound’s hydrophobicity (from thiophene and difluoromethyl groups) limits aqueous solubility. Mitigation strategies include:

- Co-solvents: Use DMSO/PBS mixtures (<10% DMSO) to maintain solubility without denaturing proteins .

- Formulation: Micellar encapsulation (e.g., with Pluronic F-68) or liposomal carriers for in vivo studies .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from:

- Purity variance: Impurities (e.g., unreacted thiophene derivatives) can skew activity. Validate purity via HPLC before assays .

- Assay conditions: Adjust buffer ionic strength or pH to match physiological relevance. For example, thiophene-containing compounds show pH-dependent receptor binding .

- Control experiments: Include structurally similar analogs (e.g., non-fluorinated thioethers) to isolate the difluoromethylthio group’s contribution .

Advanced: How to design derivatives to improve pharmacokinetic properties?

Answer:

Rational modifications include:

- Bioisosteric replacement: Substitute the difluoromethylthio group with trifluoromethylsulfonyl to enhance metabolic stability .

- Polar group addition: Introduce hydroxyl or amine moieties on the benzamide ring to improve water solubility .

- Prodrug strategies: Esterify the amide group for enhanced membrane permeability, with enzymatic cleavage in target tissues .

Advanced: What analytical methods are recommended for stability studies?

Answer:

- Forced degradation: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and oxidative stress (HO) to identify degradation pathways .

- LC-MS/MS: Monitor degradation products (e.g., sulfoxide formation from thioether oxidation) .

- Kinetic modeling: Use Arrhenius plots to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.